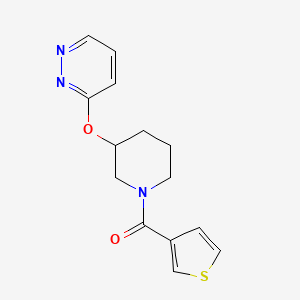

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

(3-pyridazin-3-yloxypiperidin-1-yl)-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-14(11-5-8-20-10-11)17-7-2-3-12(9-17)19-13-4-1-6-15-16-13/h1,4-6,8,10,12H,2-3,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUQHTBPJLULRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine and thiophene intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

(3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a bioactive compound in drug discovery and development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analysis and Key Features

The compound’s structure combines three pharmacophoric elements:

- Pyridazine ring : A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions.

- Piperidine ring : A six-membered saturated heterocycle that enhances conformational flexibility and bioavailability.

- Thiophene-3-yl methanone: A sulfur-containing aromatic ring linked to a ketone group, which may improve membrane permeability and target binding.

This hybrid design allows for versatile interactions with diverse biological targets compared to simpler heterocyclic systems.

Comparison with Structurally Similar Compounds

The following table highlights key analogs and their distinguishing features:

Key Observations:

Heterocyclic Substitutions: Replacing pyridazine with pyridine (as in 75) or pyrazole alters electronic properties and binding affinity. Pyridazine’s dual nitrogen atoms may enhance hydrogen bonding compared to monocyclic analogs.

Ring Size and Flexibility : Piperidine analogs (6-membered) generally exhibit higher metabolic stability than pyrrolidine derivatives (5-membered) due to reduced ring strain .

Thiophene Position : Thiophen-3-yl vs. thiophen-2-yl substitution (e.g., 4e vs. R-configuration compound ) impacts steric interactions and target selectivity .

Biological Activity

The compound (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that combines several biologically relevant moieties: a piperidine ring, a pyridazine moiety, and a thiophene group. This unique structure positions it as a candidate for various pharmacological applications, including antimicrobial, anticancer, and central nervous system (CNS) activity. This article reviews the biological activity of this compound based on existing research findings, synthetic methods, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 289.35 g/mol. The compound's structure features multiple functional groups that enhance its biological activity:

| Structural Feature | Description |

|---|---|

| Piperidine Ring | Known for diverse biological activities and potential interactions with various receptors. |

| Pyridazine Moiety | May enhance pharmacological properties through hydrogen bonding and other interactions. |

| Thiophene Group | Contributes to the electronic properties and stability of the compound. |

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, derivatives containing thiophene and pyridazine rings have been studied for their efficacy against various bacterial strains. Preliminary studies suggest that this compound may possess significant antimicrobial activity, although specific data on its effectiveness against particular pathogens is still under investigation.

Anticancer Potential

The anticancer properties of piperidine derivatives are well-documented. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Notably, the presence of the pyridazine moiety may enhance the compound's ability to interact with cancer-related targets, potentially leading to apoptosis in malignant cells.

CNS Activity

The compound's potential neuroprotective effects are also noteworthy. Similar piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems, suggesting that (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yloyl)methanone could be effective in treating neurological disorders .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yloyl)methanone:

- In Vitro Studies : A study involving spiro-oxindole piperidine derivatives revealed that modifications to the pyridazine ring significantly affected their potency against certain cancer cell lines. These findings suggest that similar modifications in (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yloyl)methanone could yield enhanced biological activity .

- Pharmacokinetics : Evaluations of related compounds indicated favorable pharmacokinetic profiles, including good oral bioavailability and the ability to cross the blood-brain barrier (BBB). Such characteristics are critical for CNS-targeted therapies.

Q & A

Q. What are the optimal synthetic routes for (3-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of this compound typically involves multi-step reactions, including:

- Coupling reactions : Pyridazine and thiophene moieties are introduced via nucleophilic substitution or cross-coupling reactions. Piperidine derivatives are functionalized with hydroxyl or alkoxy groups to enable ether bond formation .

- Catalysts and solvents : Palladium catalysts (e.g., Pd/C) and polar aprotic solvents (e.g., dimethylformamide) are often used to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields optimized by controlling temperature (60–100°C) and reaction time (12–24 hours) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : 1H and 13C NMR confirm the connectivity of the pyridazine, piperidine, and thiophene groups. Chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and piperidine carbons (δ 40–60 ppm) are diagnostic .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C14H14N3O2S) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and monitors degradation under stress conditions .

Q. How does the electronic structure of the pyridazine and thiophene moieties influence the compound’s reactivity?

- Pyridazine : The electron-deficient aromatic ring participates in hydrogen bonding and π-π stacking, enhancing interactions with biological targets .

- Thiophene : The sulfur atom contributes to electron-rich regions, facilitating electrophilic substitution reactions (e.g., sulfonation) and modulating solubility in organic solvents .

Advanced Research Questions

Q. What strategies can be employed to investigate the compound’s mechanism of action in enzyme inhibition or receptor modulation?

- Molecular docking : Use software like AutoDock to predict binding affinities with targets such as kinases or GPCRs, leveraging crystallographic data from similar piperidine-thiophene hybrids .

- Kinetic assays : Measure IC50 values via fluorescence-based assays (e.g., ADP-Glo™ kinase assays) to quantify inhibition potency .

- Mutagenesis studies : Identify critical binding residues by comparing wild-type and mutant enzyme activities .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity while minimizing off-target effects?

- Scaffold modifications : Introduce substituents (e.g., halogens, methyl groups) to the pyridazine or thiophene rings to enhance selectivity. For example, fluorination at the pyridazine 4-position improves metabolic stability .

- Pharmacophore mapping : Define essential functional groups (e.g., the methanone linker) using 3D-QSAR models .

- In vitro toxicity screening : Use hepatic cell lines (e.g., HepG2) to assess cytotoxicity and prioritize derivatives with therapeutic indices >10 .

Q. How can researchers resolve contradictions in reported biological activities across different assay systems?

- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments across independent labs .

- Orthogonal methods : Cross-verify results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Data normalization : Account for variables like cell passage number, serum concentration, and incubation time in meta-analyses .

Key Challenges and Future Directions

- Metabolic stability : The compound’s piperidine ring may undergo rapid oxidation in vivo. Strategies like deuteration or cyclopropane fusion could mitigate this .

- Target identification : Use chemoproteomics to map interactomes and identify novel biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.